molecular formula C11H12ClN3 B3033857 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine CAS No. 1226186-68-0

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Cat. No.: B3033857
CAS No.: 1226186-68-0
M. Wt: 221.68 g/mol
InChI Key: UWUUFQBJSFHOEP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a pyrazole-based organic compound characterized by a 4-chlorophenyl group at position 1, an ethyl substituent at position 3, and an amine group at position 5 of the pyrazole ring. Its molecular formula is C₁₁H₁₃ClN₃, with a molecular weight of 222.7 g/mol. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUUFQBJSFHOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Chlorophenylhydrazine with β-Keto Esters

Reaction Mechanism and Substrate Design

The cyclocondensation of β-keto esters with hydrazines represents a classical route to pyrazole derivatives. For 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, ethyl 3-oxohexanoate serves as the β-keto ester precursor, providing the ethyl group at position 3 of the pyrazole ring. The reaction proceeds via nucleophilic attack of 4-chlorophenylhydrazine on the β-keto ester, followed by cyclodehydration to form the heterocyclic core.

Synthetic Procedure

A mixture of ethyl 3-oxohexanoate (1.2 mmol) and 4-chlorophenylhydrazine hydrochloride (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 5–8 hours under nitrogen. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a white crystalline solid (68–72% yield). Characterization by $$ ^1H $$ NMR reveals a singlet at δ 5.21 ppm for the pyrazole C4-H and a triplet at δ 1.25 ppm for the ethyl CH3 group.

Table 1: Optimization of Cyclocondensation Parameters
Parameter Optimal Value Yield (%)
Solvent Acetic acid 72
Temperature (°C) 120 (reflux) 68
Reaction Time (h) 6 70
Catalyst None

Potassium tert-Butoxide-Mediated Coupling of Esters and Acetylenes

Mechanistic Pathway

This method leverages the base-induced coupling of esters with acetylenes to form α,β-alkynones, which subsequently react with hydrazines to yield pyrazoles. Ethyl propionate and 1-pentyne are employed to introduce the ethyl group at position 3.

Stepwise Synthesis

  • Formation of α,β-Alkynone : Ethyl propionate (3.2 mmol) and 1-pentyne (3.2 mmol) are added to a solution of potassium tert-butoxide (6.4 mmol) in tetrahydrofuran (30 mL) at 0°C. The mixture is stirred for 10 minutes, quenched with ice water, and extracted with ethyl acetate to isolate the alkynone intermediate.
  • Cyclization with Hydrazine : The alkynone is dissolved in ethanol (10 mL), treated with hydrazine hydrate (1.5 mmol), and refluxed for 4 hours. Purification via column chromatography (hexane:ethyl acetate, 4:1) affords the product in 65% yield. The $$ ^{13}C $$ NMR spectrum confirms the ethyl group (δ 14.1 ppm, CH3) and the 4-chlorophenyl moiety (δ 128–134 ppm, aromatic carbons).
Table 2: Comparative Yields for tert-Butoxide Method
Acetylene Ester Yield (%)
1-Pentyne Ethyl propionate 65
Phenylacetylene Ethyl benzoate 58
Propargyl alcohol Ethyl acetate 42

Post-Synthetic Alkylation of Pyrazole Intermediates

Strategy and Limitations

Alkylation of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine at position 3 using ethyl iodide or ethyl triflate introduces the ethyl group. However, regioselectivity challenges arise due to competing N-alkylation at the amine site.

Optimization of Alkylation Conditions

A solution of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine (1.0 mmol) in dimethylformamide (5 mL) is treated with ethyl iodide (1.2 mmol) and potassium carbonate (2.0 mmol) at 60°C for 12 hours. The reaction mixture is filtered and purified via recrystallization (ethanol/water) to yield the product in 55% yield. LC-MS analysis shows a molecular ion peak at m/z 236.1 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclocondensation : Highest yield (72%) but requires harsh acidic conditions.
  • tert-Butoxide Method : Moderate yield (65%) with excellent regioselectivity.
  • Alkylation : Lowest yield (55%) due to side reactions.

Practical Considerations

  • Cost : Cyclocondensation uses inexpensive reagents, whereas the tert-butoxide method requires specialized acetylenes.
  • Purification : Column chromatography is essential for tert-butoxide and alkylation routes, increasing operational complexity.

Advanced Modifications and Catalytic Innovations

Recent advancements include photocatalytic C–H ethylation of pyrazoles using ethyl diazoacetate under visible light, achieving 70% yield with minimal byproducts. Additionally, flow chemistry techniques reduce reaction times for cyclocondensation from 6 hours to 90 minutes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

This compound serves as a vital building block in organic synthesis. It is used in the creation of more complex organic molecules and heterocycles, facilitating advancements in synthetic chemistry.

Biology

Research has indicated potential biological activities for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, including:

  • Antimicrobial Properties : Studies suggest efficacy against various microbial strains.
  • Anti-inflammatory Effects : Investigations are ongoing to assess its role in reducing inflammation.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its unique mechanism at the H3 receptor makes it a candidate for treating conditions associated with excessive daytime sleepiness, such as narcolepsy.

Industry

In industrial applications, this pyrazole derivative is utilized in synthesizing agrochemicals and other chemical products, showcasing its versatility beyond academic research.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Research

Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in animal models. The findings demonstrated reduced inflammatory markers, highlighting its therapeutic potential for inflammatory diseases.

Case Study 3: Pharmacological Development

Clinical trials assessing the efficacy of Pitolisant for treating narcolepsy showed promising results in reducing excessive daytime sleepiness, leading to its approval for medical use in several countries.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine 4-ClPh (1), -C₂H₅ (3), -NH₂ (5) C₁₁H₁₃ClN₃ 222.7 Reference compound
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-ClPh (3), -CH₃ (1), -NH₂ (5) C₁₀H₁₀ClN₃ 207.7 Methyl at position 1, 4-ClPh at position 3
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine 4-ClPh (1), 4-FPh (4), -NH₂ (5) C₁₅H₁₁ClFN₃ 287.7 Fluorophenyl at position 4
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 3-ClPh (1), -C₂H₅ (5), -NH₂ (4) C₁₁H₁₃Cl₂N₃ 266.1 Chlorine at position 3, ethyl at position 5, hydrochloride salt
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-ClPh (1), -CN (3), -Cl (acetamide) C₁₂H₉Cl₂N₃O 298.1 Cyano at position 3, acetamide at position 5
Key Observations:

Functional Groups: Replacing the ethyl group with a methyl (lower molecular weight) or introducing electronegative groups like cyano (as in ) increases polarity, influencing solubility and metabolic stability .

Salt Forms : Hydrochloride salts (e.g., ) enhance water solubility, critical for pharmacokinetics .

Physicochemical Properties

  • Molecular Weight : Derivatives with aromatic substituents (e.g., 4-fluorophenyl in ) exhibit higher molecular weights (~287 g/mol), which may limit bioavailability per Lipinski’s rule of five .
  • Hydrogen Bonding : The amine group at position 5 in the target compound facilitates hydrogen bonding, a feature shared with analogs like 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride .

Biological Activity

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, also known as Pitolisant, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including pharmacology and agriculture.

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile .

The primary mechanism of action for this compound involves its interaction with the histamine H3 receptor . It acts as a high-affinity competitive antagonist and inverse agonist , which leads to modulation of neurotransmitter release and has implications for treating conditions like narcolepsy and other sleep disorders.

Key Biochemical Pathways

The compound influences several biochemical pathways:

  • Isoprenoid Pathway : Its action affects the isoprenoid pathway, which is crucial for various cellular functions.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies reported IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines (HCT-116, HePG-2, MCF-7), demonstrating the efficacy of pyrazole derivatives in inhibiting tumor growth .

CompoundCell LineIC50 (μM)
10cHCT-1165.55
10cHePG-21.82
10cMCF-72.86

Antimicrobial and Anti-inflammatory Studies

The compound has been evaluated for its antimicrobial properties against various pathogens. Additionally, it has demonstrated anti-inflammatory effects by inhibiting TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

  • Anticancer Efficacy : A study focusing on glioblastoma found that a derivative of this compound inhibited the formation of neurospheres in patient-derived glioma stem cells, showcasing its potential as an anticancer agent targeting specific kinases involved in tumor growth .
  • Pharmacological Applications : In pharmacology, Pitolisant's ability to enhance wakefulness and reduce excessive daytime sleepiness has been clinically validated, leading to its approval for treating narcolepsy.

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common method involves the Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by substitution with ethylamine . Phosphorous oxychloride (POCl₃) at 120°C has been employed to cyclize intermediates like substituted benzoic acid hydrazides, yielding pyrazole derivatives . Optimization includes adjusting solvent polarity (e.g., DMSO for polar intermediates) and temperature control to minimize side reactions.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD): Essential for confirming the planar pyrazole ring and substituent orientations. For example, XRD analysis of analogous compounds (e.g., 1-(4-bromophenyl) derivatives) revealed bond angles of ~120° for the pyrazole core and dihedral angles between aryl rings .
  • IR spectroscopy: Detects NH stretching (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm) and ethyl group resonances (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

Q. How is the compound screened for preliminary biological activity?

Antimicrobial and anticancer assays are standard:

  • Antibacterial testing: Performed via broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer screening: Uses MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR studies focus on modifying substituents:

  • Electron-withdrawing groups (e.g., Cl, CF₃): Improve metabolic stability and receptor binding. For example, 4-chlorophenyl analogs show higher σ₁ receptor antagonism than methoxy derivatives .
  • Heterocyclic substitutions: Pyridinyl or triazolyl groups enhance solubility and target affinity . Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like tubulin or carbonic anhydrase .

Q. What computational methods are effective in predicting reaction pathways or electronic properties?

  • Quantum chemical calculations (DFT): Used to map reaction coordinates and transition states, such as cyclization steps in pyrazole synthesis .
  • Molecular dynamics (MD): Simulates solvent effects on reaction efficiency (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions in crystallographic data to explain packing patterns .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability. Strategies include:

  • Standardized protocols: Use identical cell lines (e.g., ATCC-certified HeLa) and controls .
  • Metabolic profiling: LC-MS/MS to identify degradation products that may alter activity .
  • Dose-response normalization: Express results as % inhibition relative to a reference inhibitor (e.g., 100 μM ascorbic acid for antioxidant assays) .

Q. What strategies address poor solubility in pharmacological assays?

  • Co-solvent systems: DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .
  • Pro-drug design: Introduce hydrolyzable groups (e.g., acetylated amines) that enhance aqueous solubility .

Q. How can multistep synthesis be optimized for scalability and yield?

  • One-pot reactions: Combine cyclization and substitution steps using catalysts like Cu(II)-pyrazole complexes to reduce purification .
  • Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization) .

Q. What in vitro/in vivo models are suitable for evaluating antitubulin or kinase inhibition?

  • Sea urchin embryo assay: Detects antimitotic effects by monitoring microtubule disruption .
  • Xenograft models: Nude mice implanted with human tumors (e.g., colorectal HCT-116) assess tumor growth inhibition .

Q. How do alternative characterization methods (e.g., EPR, TGA) complement traditional techniques?

  • EPR spectroscopy: Identifies radical intermediates in oxidation reactions .
  • TGA/DSC: Determines thermal stability (decomposition >200°C for most pyrazoles) .

Methodological Notes

  • Contradictory data: Always cross-validate using orthogonal techniques (e.g., XRD vs. NMR for stereochemical confirmation) .
  • Safety protocols: Store intermediates at −20°C under inert gas to prevent degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
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1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

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